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molecular formula C9H12O5 B8357321 2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate

2-[(Acetyloxy)methyl]-2-hydroxybut-3-yn-1-yl acetate

Cat. No. B8357321
M. Wt: 200.19 g/mol
InChI Key: SYTQRRNVYPBNGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093229B2

Procedure details

An ethynylmagnesium bromide solution (0.5 M in THF) was cooled to −78° C. under nitrogen. A solution of 1,3-diacetoxyacetone (0.5 g) in THF (3.0 mL) was added, and the resulting mixture was stirred for 30 min at −78° C., then at 0° C. for 5 min, quenched with 1.0 N aq. HCl (3 mL) and extracted in EtOAc. Evaporation gave crude 2-ethynyl-2-hydroxypropane-1,3-diyl diacetate, contaminated with about 50 mol % of 1,3-dacetoxyacetone. The crude material was used without further purification.
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[CH:2].[C:5]([O:8][CH2:9][C:10]([CH2:12][O:13][C:14](=[O:16])[CH3:15])=[O:11])(=[O:7])[CH3:6]>C1COCC1>[C:14]([O:13][CH2:12][C:10]([C:1]#[CH:2])([OH:11])[CH2:9][O:8][C:5](=[O:7])[CH3:6])(=[O:16])[CH3:15]

Inputs

Step One
Name
ethynylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Mg]Br
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)COC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 0° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
quenched with 1.0 N aq. HCl (3 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted in EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OCC(COC(C)=O)(O)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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